An In-depth Technical Guide to Triacontyl Hexacosanoate (C56H112O2)
An In-depth Technical Guide to Triacontyl Hexacosanoate (C56H112O2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triacontyl hexacosanoate is a very long-chain wax ester with the molecular formula C56H112O2. As a member of the broader class of wax esters, it is a neutral lipid composed of a long-chain fatty acid (hexacosanoic acid) and a long-chain fatty alcohol (triacontanol). While specific research on triacontyl hexacosanoate is limited, this guide synthesizes the current understanding of very long-chain wax esters to provide a comprehensive technical overview. This document covers the physicochemical properties, probable natural occurrence, biosynthesis, and potential biological roles of triacontyl hexacosanoate. Furthermore, it outlines general experimental protocols for the analysis of such molecules and explores their toxicological profile and potential, albeit largely hypothetical, applications in drug development. All quantitative data are presented in structured tables, and key pathways are visualized using Graphviz diagrams.
Physicochemical Properties
Triacontyl hexacosanoate is a large, nonpolar molecule, which dictates its physical and chemical characteristics. Its high molecular weight and long saturated hydrocarbon chains result in a solid state at room temperature with a high melting point and very low solubility in polar solvents.
| Property | Value | Reference |
| Molecular Formula | C56H112O2 | [1] |
| Molecular Weight | 817.49 g/mol | [1] |
| CAS Number | 14206-01-0 | [1] |
| Melting Point | 85-86 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General property of wax esters |
| Appearance | Waxy solid | General property of wax esters |
Natural Occurrence and Biological Functions
Direct evidence for the natural occurrence of triacontyl hexacosanoate is not widely documented. However, very long-chain wax esters are commonly found in the epicuticular waxes of plants and the cuticles of insects.[2][3][4] These waxes form a protective barrier against water loss, UV radiation, and pathogens.[5] In some marine organisms, wax esters serve as a primary energy storage molecule. Given its structure, triacontyl hexacosanoate likely contributes to the physical properties of these natural waxes, such as their high hydrophobicity and structural integrity. The analysis of epicuticular waxes from various plants, such as bamboo and pear, has revealed a complex mixture of very long-chain alkanes, alcohols, aldehydes, and esters, although triacontyl hexacosanoate has not been explicitly identified in these studies.[2][4]
The primary biological functions of very long-chain wax esters are generally considered to be:
-
Water Repellency: The hydrophobic nature of these lipids prevents water from adhering to and penetrating the surfaces of plants and insects.
-
Protection: They form a physical barrier against mechanical damage, UV radiation, and microbial pathogens.
-
Energy Storage: In some organisms, particularly marine life, wax esters are a dense form of energy reserve.
Biosynthesis
The biosynthesis of very long-chain wax esters like triacontyl hexacosanoate is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway is highly conserved across different organisms.
-
Fatty Acyl Reduction: A very long-chain fatty acid, in this case, hexacosanoyl-CoA (C26:0), is reduced to its corresponding fatty alcohol, triacontanol (C30:0), by a fatty acyl-CoA reductase (FAR). This reaction requires a reducing agent, typically NADPH.
-
Esterification: The resulting fatty alcohol is then esterified with another very long-chain fatty acyl-CoA molecule by a wax synthase (WS) enzyme, forming the final wax ester.
Potential Pharmacological Applications and Signaling
There is currently no direct evidence for pharmacological applications or specific signaling roles of triacontyl hexacosanoate. However, its constituent molecules, very long-chain fatty acids (VLCFAs), have been implicated in certain biological processes. The accumulation of VLCFAs is associated with several metabolic disorders, such as X-linked adrenoleukodystrophy, where they are thought to contribute to neuroinflammation and demyelination through lipotoxic responses.[6]
Given that triacontyl hexacosanoate is a stable, inert molecule, its direct role in cell signaling is unlikely. However, it could serve as a metabolic precursor or a delivery vehicle for its constituent fatty acid and alcohol. A hypothetical signaling pathway could involve the enzymatic hydrolysis of triacontyl hexacosanoate to release hexacosanoic acid, which could then modulate cellular processes. This is a speculative model and requires experimental validation.
Experimental Protocols
Specific experimental protocols for triacontyl hexacosanoate are not available. However, general methods for the extraction, separation, and analysis of very long-chain wax esters can be applied.
Extraction and Separation
Methodology:
-
Homogenization: The biological sample (e.g., plant leaves, insect cuticle) is homogenized in a suitable organic solvent system, such as a mixture of hexane and isopropanol, to extract the total lipids.
-
Phase Separation: The mixture is partitioned with an aqueous salt solution to separate the lipid-containing organic phase from the aqueous phase.
-
Fractionation: The crude lipid extract is then fractionated using column chromatography on a silica gel stationary phase. A nonpolar solvent, such as hexane, is used to elute the wax ester fraction, separating it from more polar lipids.
Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of wax esters. Due to the high molecular weight of triacontyl hexacosanoate, high-temperature GC is required.
-
Sample Preparation: The purified wax ester fraction is dissolved in a suitable solvent (e.g., hexane).
-
Injection: The sample is injected into the GC, which is equipped with a high-temperature capillary column.
-
Separation: The individual wax esters are separated based on their boiling points and interactions with the stationary phase.
-
Detection: The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of wax esters.
-
Mobile Phase: A non-aqueous mobile phase, such as a gradient of isopropanol and acetonitrile, is typically used.
-
Stationary Phase: A C18 or C30 column is commonly employed.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.
Toxicology and Safety
There is no specific toxicological data available for triacontyl hexacosanoate. However, very long-chain fatty acid esters are generally considered to have low toxicity. They are poorly absorbed in the gastrointestinal tract due to their high lipophilicity and large molecular size. In cosmetic applications, alkyl esters are considered safe for use when formulated to be non-irritating.[7][8][9] Some natural waxes containing very long-chain esters, such as rice bran wax, have been determined to be Generally Recognized as Safe (GRAS) for specific food applications by the FDA.[10][11] It is important to note that the accumulation of very long-chain fatty acids, the constituent components of these esters, can be associated with cellular toxicity in certain genetic disorders.[6]
Conclusion
Triacontyl hexacosanoate is a very long-chain wax ester with physicochemical properties characteristic of this class of lipids. While direct research on this specific molecule is scarce, by extrapolating from the broader knowledge of very long-chain wax esters, we can infer its likely natural occurrence, biosynthetic pathway, and biological functions, which are primarily structural and protective. Its potential for pharmacological applications is currently unexplored and remains a hypothetical area of investigation. The analytical methods outlined in this guide provide a framework for future research into the specific properties and roles of triacontyl hexacosanoate. As with any compound intended for potential use in drug development, a thorough toxicological and safety assessment would be a prerequisite for any further investigation.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Composition of the epicuticular waxes coating the adaxial side of Phyllostachys aurea leaves: Identification of very-long-chain primary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemical Composition and Crystal Morphology of Epicuticular Wax in Mature Fruits of 35 Pear (Pyrus spp.) Cultivars [frontiersin.org]
- 5. The Penetration of Cuticle by Insecticides | Semantic Scholar [semanticscholar.org]
- 6. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
